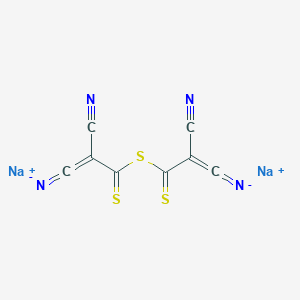
Disodium 2,2-dicyano-1-sulfidovinylsulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2,2-dicyano-1-sulfidovinylsulfide is a chemical compound with the molecular formula C4N2Na2S2. It is known for its unique structure, which includes two cyano groups and a sulfidovinyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2-dicyano-1-sulfidovinylsulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dicyano compound with a sulfidovinyl precursor in the presence of sodium ions. The reaction is usually carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2-dicyano-1-sulfidovinylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The sulfidovinyl moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfidovinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 2,2-dicyano-1-sulfidovinylsulfide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which disodium 2,2-dicyano-1-sulfidovinylsulfide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cyano groups can form strong interactions with active sites, while the sulfidovinyl moiety can undergo various chemical modifications. These interactions can modulate the activity of enzymes or alter protein structures, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
Uniqueness
Disodium 2,2-dicyano-1-sulfidovinylsulfide is unique due to its sulfidovinyl moiety, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be suitable.
Properties
Molecular Formula |
C8N4Na2S3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
disodium;[3-(3-azanidylidene-2-cyanoprop-2-enethioyl)sulfanyl-2-cyano-3-sulfanylideneprop-1-enylidene]azanide |
InChI |
InChI=1S/C8N4S3.2Na/c9-1-5(2-10)7(13)15-8(14)6(3-11)4-12;;/q-2;2*+1 |
InChI Key |
HYWLKIHMFJVWFA-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)C(=S)SC(=S)C(=C=[N-])C#N)=[N-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


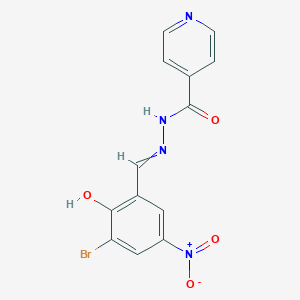
![Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14788879.png)
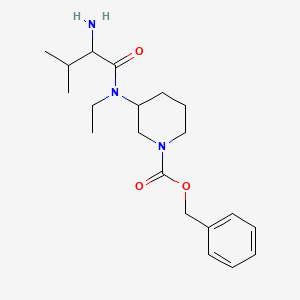
![3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propylimino-iminoazanium](/img/structure/B14788890.png)
![1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B14788901.png)
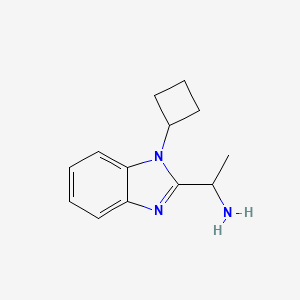
![methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate](/img/structure/B14788908.png)
![(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788911.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14788913.png)
![1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)](/img/structure/B14788933.png)
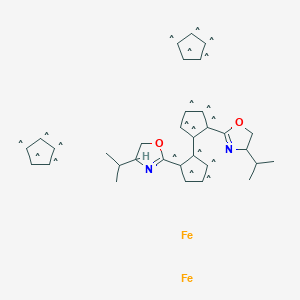
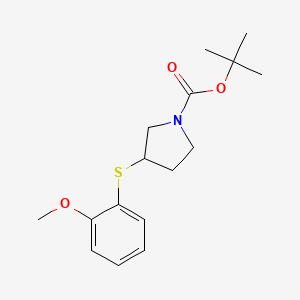
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
